2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Description
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups
Properties
Molecular Formula |
C16H14Cl2N2OS |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14Cl2N2OS/c1-10-5-12(8-21-2)14(7-19)16(20-10)22-9-11-3-4-13(17)6-15(11)18/h3-6H,8-9H2,1-2H3 |
InChI Key |
HLIQVEVRUAKVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C#N)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Functionalization: Introduction of the 2,4-dichlorophenylmethylsulfanyl group, methoxymethyl group, and methyl group through nucleophilic substitution and other reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions: Reactions often require specific solvents, catalysts, and temperature control to achieve desired products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar compounds include:
2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid: Shares the 2,4-dichlorophenylmethylsulfanyl group but differs in the rest of the structure.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a similar dichlorophenyl group but different core structure.
2,4-Dichlorobenzylmagnesium chloride: Contains the dichlorophenyl group but is used in different chemical contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
